benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a thiazine ring. Its molecular formula is C22H19ClN2O3S, with a molecular weight of 426.915 (exact mass: 426.080491) . The structure includes a 3-chlorophenyl substituent at position 6, a methyl group at position 8, and a benzyl ester at position 5.
Properties
IUPAC Name |
benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-14-19(21(27)28-13-15-6-3-2-4-7-15)20(16-8-5-9-17(23)12-16)25-18(26)10-11-29-22(25)24-14/h2-9,12,20H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBQACZSQJGKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 426.92 g/mol. This compound belongs to the class of thiazine derivatives, which are known for their pharmacological potential.
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:
- Bacterial Activity : Compounds similar to benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that thiazine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some thiazine compounds have been reported to possess antifungal properties, making them potential candidates for treating fungal infections .
Antitumor Activity
Thiazine derivatives have also been explored for their anticancer properties . The structural characteristics of benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo contribute to its potential as an anticancer agent. Research has indicated that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms .
Anti-inflammatory Effects
The anti-inflammatory activity of thiazine derivatives has been documented in several studies. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
The biological activities of benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. For example:
- Enzyme Inhibition : Some studies have suggested that the compound may act as an inhibitor of certain enzymes that play a role in cancer progression or bacterial resistance mechanisms .
- Receptor Binding : The unique structural features allow for effective binding to biological receptors, enhancing its therapeutic potential .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related thiazine derivatives:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Structure | Antimicrobial |
| Benzyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Structure | Anticancer |
| Prop-2-en-1-yl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | Structure | Anti-inflammatory |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of thiazine derivatives:
- Study on Antimicrobial Activity : A study conducted by Zia-ur-Rehman et al. synthesized a series of thiazine derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
- Anticancer Evaluation : Research published in medicinal chemistry journals highlighted the anticancer effects of thiazine derivatives in vitro. The study demonstrated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of thiazines revealed their potential to inhibit key inflammatory mediators in cellular models, suggesting a pathway for therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimido-Thiazine/Oxazine Derivatives
Key Observations:
The para-substituted analog may exhibit stronger electron-withdrawing effects due to resonance stabilization of the chlorine atom. Replacement of the benzyl ester (target compound) with an ethyl ester (e.g., in ) reduces lipophilicity, which could impact bioavailability .
Functional Group Reactivity: The methylthio group in acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or phenols), a feature absent in the target compound . The nitro group in ’s 3-nitrophenyl derivative increases electrophilicity, favoring reactions such as reduction to amines or participation in cycloadditions .
Q & A
Q. What synthetic routes are commonly employed for the preparation of benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-pyrimidothiazine derivatives?
The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. For example, analogous compounds are synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones in glacial acetic acid and acetic anhydride under reflux conditions . Key steps include:
- Reagent selection : Sodium acetate as a catalyst and chloroacetic acid for thiazine ring formation.
- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2) to obtain high-purity crystals for structural studies .
- Yield optimization : Adjusting reaction time (8–10 hours) and temperature (reflux) to balance yield (78% reported for analogs) and purity .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the pyrimidothiazine core and substituent orientations. Software suites like SHELXL (for refinement) and WinGX (for data processing) are standard for determining bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy :
- NMR : - and -NMR to confirm substituent integration and stereochemistry.
- IR : Identification of carbonyl (C=O) and thiazine (C-S) functional groups .
Q. What initial pharmacological screening approaches are used to assess biological activity?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound to measure IC values. For pyrimidothiazines, modifications at the 3-chlorophenyl or benzyl carboxylate groups are tested for activity modulation .
- Cytotoxicity studies : Cell viability assays (e.g., MTT) against cancer cell lines to evaluate selectivity and therapeutic potential .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
- Data quality : Use high-resolution datasets (≤ 0.8 Å) to resolve ambiguities in electron density, particularly for disordered substituents like the 3-chlorophenyl group .
- Twinning analysis : Employ SHELXL 's twin refinement tools to detect and model twinning, which is common in pyrimidothiazine derivatives due to their planar structures .
- Hydrogen bonding validation : Cross-validate C–H···O interactions using PLATON to ensure geometric accuracy (e.g., bifurcated bonds with angles ~122°–123°) .
Q. What strategies optimize reaction conditions to improve synthetic yield and purity?
- Solvent screening : Test polar aprotic solvents (e.g., DMF) versus acetic acid/anhydride mixtures to balance reaction rate and byproduct formation .
- Catalyst variation : Replace sodium acetate with milder bases (e.g., KCO) to reduce side reactions at the benzyl carboxylate group .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading, reducing trial-and-error approaches .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Substituent modulation : Systematically vary the 3-chlorophenyl group (e.g., 4-chloro or trifluoromethyl analogs) and measure activity shifts. For example, 4-chlorophenyl analogs show enhanced enzyme inhibition due to improved hydrophobic interactions .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes caused by the 8-methyl group .
- Meta-analysis : Compare pharmacological data across analogs (e.g., pyrido[3,4-d]pyrimidines vs. thiazolo[3,2-a]pyrimidines) to isolate scaffold-specific effects .
Methodological Notes
- Crystallography : Always cross-validate SC-XRD data with spectroscopic results to confirm tautomeric forms (e.g., keto-enol equilibria) .
- Data contradiction : If SAR results conflict (e.g., increased potency but reduced solubility), prioritize orthogonal assays (e.g., SPR for binding affinity) over single-endpoint studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
